molecular formula C13H15ClN2O B1506964 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride CAS No. 1116395-27-7

3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride

Cat. No. B1506964
CAS RN: 1116395-27-7
M. Wt: 250.72 g/mol
InChI Key: PJNUQQWJUNUMNS-UHFFFAOYSA-N
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Description

3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride, also known as amoxapine, is a tricyclic antidepressant drug that was first synthesized in the 1960s. It is used for the treatment of major depressive disorder and has been shown to be effective in improving mood and reducing symptoms of depression.

Mechanism of Action

The exact mechanism of action of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride is not fully understood, but it is thought to work by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. It also has some affinity for dopamine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are believed to be involved in regulating mood. It has also been shown to have some affinity for dopamine receptors, which may contribute to its antidepressant effects. Additionally, it has been shown to have some anticholinergic effects, which may contribute to its side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the neurochemistry of depression and other psychiatric disorders. However, one limitation is that it has some anticholinergic effects, which can cause side effects such as dry mouth and constipation. Additionally, it has been shown to have some potential for abuse, which may limit its use in certain types of experiments.

Future Directions

There are a number of possible future directions for research on 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride. One area of interest is the development of new antidepressant drugs based on the structure of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride. Another area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, there is ongoing research into the potential use of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride in the treatment of chronic pain and neuropathic pain. Finally, there is a need for further research into the long-term effects of 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride use, particularly in terms of its potential for abuse and dependence.

Scientific Research Applications

Amoxapine has been extensively studied in scientific research for its antidepressant properties. It has been shown to be effective in treating major depressive disorder, as well as other psychiatric disorders such as bipolar disorder and anxiety disorders. It has also been studied for its potential use in the treatment of chronic pain and neuropathic pain.

properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-azepin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-15-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10;/h2-9,12H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNUQQWJUNUMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC(C1=O)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721246
Record name 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride

CAS RN

1116395-27-7
Record name 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
Reactant of Route 2
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
Reactant of Route 3
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
Reactant of Route 4
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
Reactant of Route 5
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
Reactant of Route 6
3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride

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